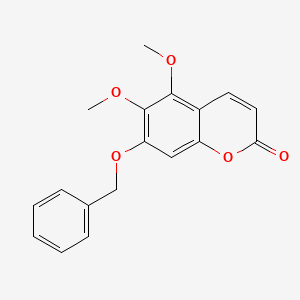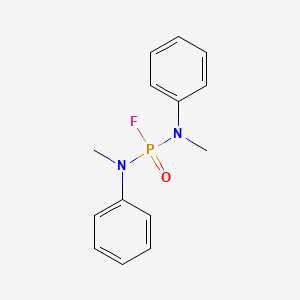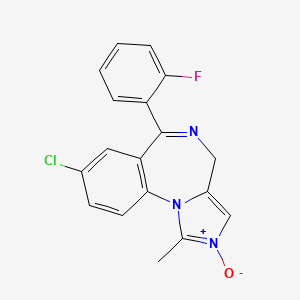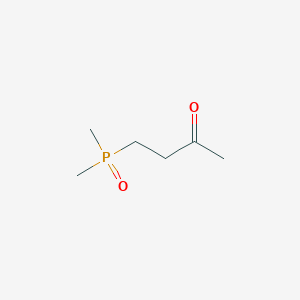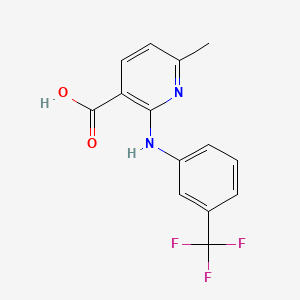
Nicotinic acid, 6-methyl-2-(3'-trifluoromethylanilino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nicotinic acid, 6-methyl-2-(3’-trifluoromethylanilino)- is a derivative of nicotinic acid, which is a form of vitamin B3 This compound is known for its unique chemical structure, which includes a trifluoromethyl group attached to an aniline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of nicotinic acid, 6-methyl-2-(3’-trifluoromethylanilino)- can be achieved through a solvent-free protocol using boric acid as a catalyst. This method involves the activation of 2-chloronicotinic acid with boric acid, followed by the coupling with 2-methyl-3-trifluoromethylaniline . The reaction is carried out under neat conditions, which means no solvent is used, making it an environmentally friendly approach.
Industrial Production Methods
For industrial production, the synthesis can be scaled up by using ethylene glycol as a reaction solvent at elevated temperatures (around 160°C). This method ensures high yield and purity of the product . The coupling process between 2-methyl-3-trifluoromethylaniline and 2-chloronicotinate is achieved stoichiometrically, making it a reliable and efficient method for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Nicotinic acid, 6-methyl-2-(3’-trifluoromethylanilino)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of nicotinic acid, such as amines, quinones, and substituted nicotinic acids.
Wissenschaftliche Forschungsanwendungen
Nicotinic acid, 6-methyl-2-(3’-trifluoromethylanilino)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme mechanisms and interactions.
Medicine: This compound is investigated for its potential anti-inflammatory and analgesic properties.
Wirkmechanismus
The mechanism of action of nicotinic acid, 6-methyl-2-(3’-trifluoromethylanilino)- involves its interaction with specific molecular targets and pathways. It is believed to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response . Additionally, it may interact with other enzymes and receptors, modulating various biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl nicotinate: A methyl ester of nicotinic acid used for its vasodilatory effects.
Uniqueness
Nicotinic acid, 6-methyl-2-(3’-trifluoromethylanilino)- stands out due to the presence of the trifluoromethyl group, which imparts unique chemical and biological properties. This makes it more potent in certain applications compared to its analogs.
Eigenschaften
CAS-Nummer |
54530-73-3 |
|---|---|
Molekularformel |
C14H11F3N2O2 |
Molekulargewicht |
296.24 g/mol |
IUPAC-Name |
6-methyl-2-[3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H11F3N2O2/c1-8-5-6-11(13(20)21)12(18-8)19-10-4-2-3-9(7-10)14(15,16)17/h2-7H,1H3,(H,18,19)(H,20,21) |
InChI-Schlüssel |
KMNCTHOWFYWWGV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=C(C=C1)C(=O)O)NC2=CC=CC(=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


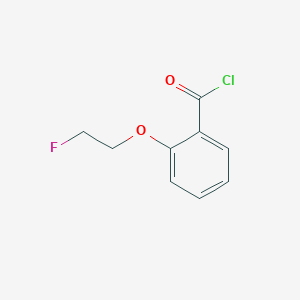

![Sodium bis[2-(perfluorohexyl)ethyl] phosphate](/img/structure/B13418554.png)

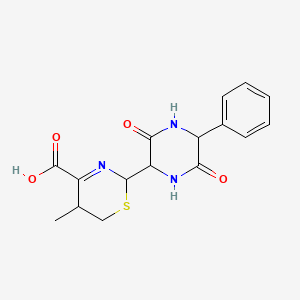
![S-Desethylpiperidino S-[2-Carboxyl-2-oxo-ethyl-(2-aminoethyl)amino] Vardenafil](/img/structure/B13418573.png)
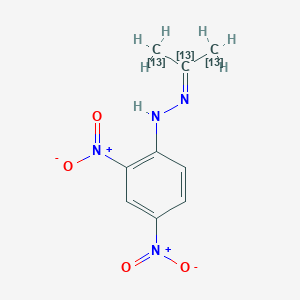
![2-Amino-3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoic acid](/img/structure/B13418586.png)

